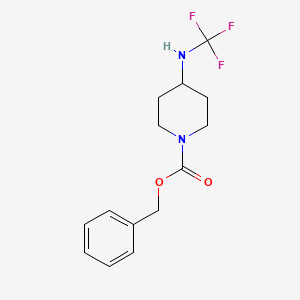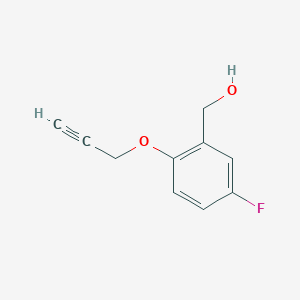
(5-Fluoro-2-prop-2-ynoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-2-prop-2-ynoxyphenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a prop-2-ynoxy group, and a methanol group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: (5-Fluoro-2-prop-2-ynoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-fluoro-2-prop-2-ynoxybenzaldehyde or 5-fluoro-2-prop-2-ynoxybenzoic acid.
Reduction: Formation of 5-fluoro-2-prop-2-ynoxyphenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学研究应用
(5-Fluoro-2-prop-2-ynoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-Fluoro-2-prop-2-ynoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
(5-Fluoro-2-prop-2-ynoxyphenyl)methanol can be compared with similar compounds, such as:
(5-Fluoro-2-hydroxyphenyl)methanol: Lacks the prop-2-ynoxy group, resulting in different chemical properties and reactivity.
(5-Fluoro-2-prop-2-ynoxyphenyl)ethanol: Contains an ethanol group instead of a methanol group, leading to variations in its biological activity and applications.
(5-Fluoro-2-prop-2-ynoxyphenyl)acetaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
(5-fluoro-2-prop-2-ynoxyphenyl)methanol |
InChI |
InChI=1S/C10H9FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 |
InChI 键 |
BLHDSIGQXAHSRB-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=C(C=C(C=C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


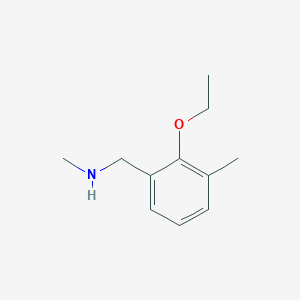
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
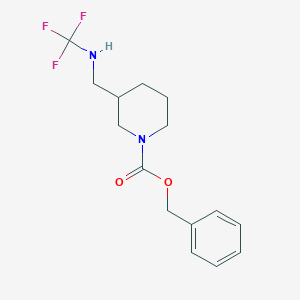
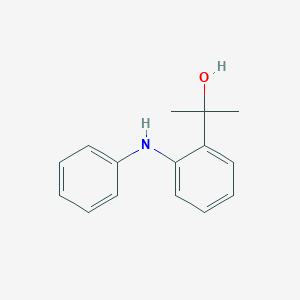
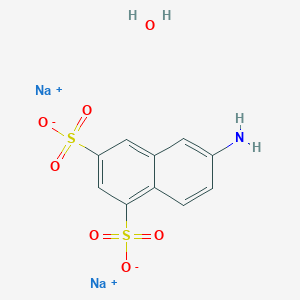
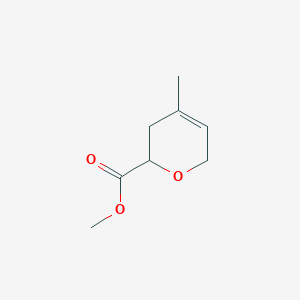
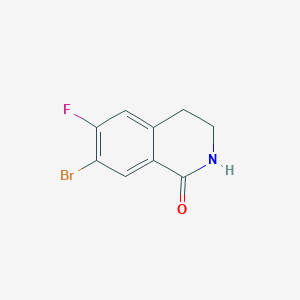
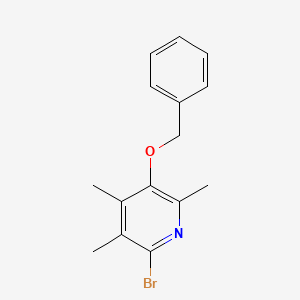
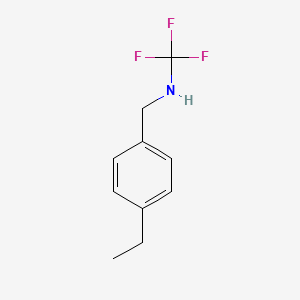
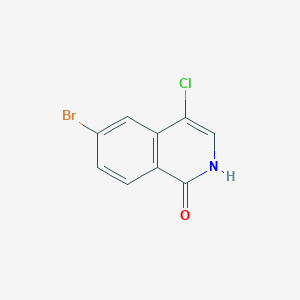
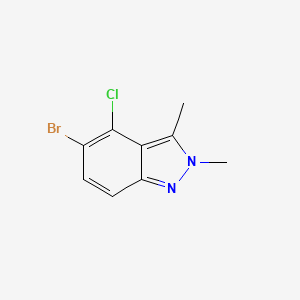
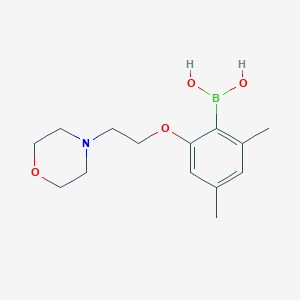
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
